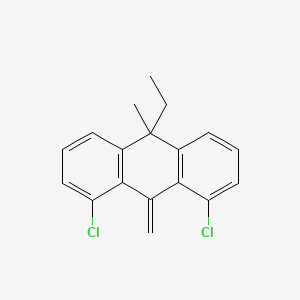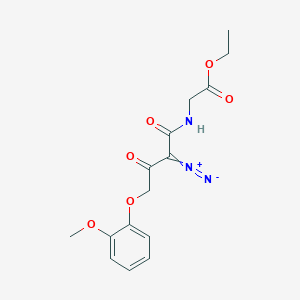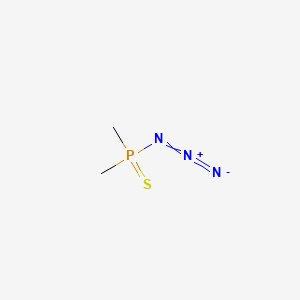
Phosphinothioic azide, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothioic azide, dimethyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond and an azide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphinothioic azide, dimethyl- can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinothioic chloride with sodium azide in an appropriate solvent such as acetonitrile or dimethyl sulfoxide. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of phosphinothioic azide, dimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Phosphinothioic azide, dimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile or dimethyl sulfoxide as solvents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Phosphinothioic azide, dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphinothioic azide, dimethyl- involves its reactivity with nucleophiles and electrophiles. The azide group can act as a nucleophile in substitution reactions, while the phosphorus-sulfur bond can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
27260-90-8 |
|---|---|
Fórmula molecular |
C2H6N3PS |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
azido-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6N3PS/c1-6(2,7)5-4-3/h1-2H3 |
Clave InChI |
VUIJPBAAXXFTDS-UHFFFAOYSA-N |
SMILES canónico |
CP(=S)(C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



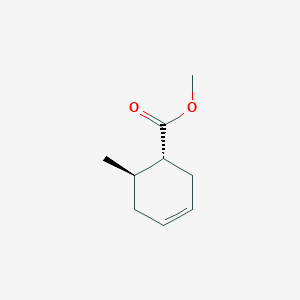
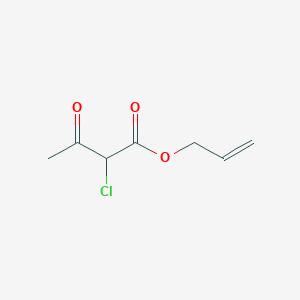
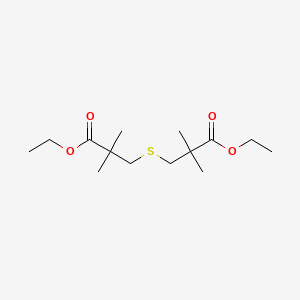

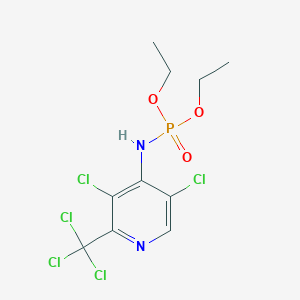
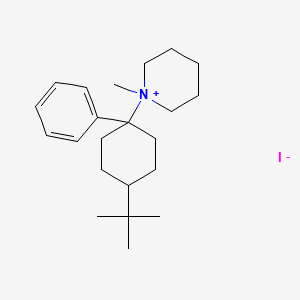
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
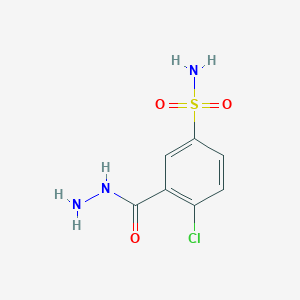
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
